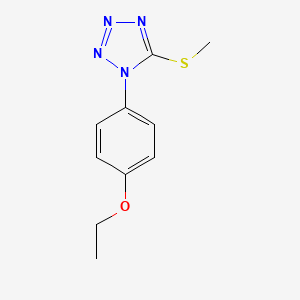![molecular formula C19H23N3 B13680652 1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the 1,8-naphthyridine core in this compound adds to its significance due to its diverse biological activities and photochemical properties .
Métodos De Preparación
The synthesis of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] involves several steps:
Multicomponent Reactions (MCRs): These reactions are efficient in generating complex molecular architectures.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine with carbonyl compounds under acidic or basic conditions to form the naphthyridine core.
Hydroamination of Terminal Alkynes: This is followed by Friedländer cyclization to produce the naphthyridine ring system.
Metal-Catalyzed Synthesis: Transition metals like palladium or nickel can catalyze the formation of the naphthyridine core through various coupling reactions.
Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] undergoes several types of chemical reactions:
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the naphthyridine core.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] can be compared with other naphthyridine derivatives:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring system and exhibit distinct biological activities.
1,6-Naphthyridines: Known for their anticancer properties, these compounds differ in their synthetic routes and applications.
1,8-Naphthyridines: Similar to the compound , these derivatives have diverse applications in medicinal chemistry and materials science.
The uniqueness of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] lies in its spiro linkage and the specific biological activities it exhibits.
Propiedades
Fórmula molecular |
C19H23N3 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine] |
InChI |
InChI=1S/C19H23N3/c1-15-7-8-17-9-10-19(21-18(17)20-15)11-12-22(14-19)13-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3,(H,20,21) |
Clave InChI |
LPLONXFXKHJZMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(CCC3(N2)CCN(C3)CC4=CC=CC=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)



![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)


![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)
![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)


